
Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate
Overview
Description
Mechanism of Action
Target of Action
The primary target of Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate is the Prostacyclin (PGI2) receptor (IP receptor) . The IP receptor plays a crucial role in vasodilation, inhibiting platelet aggregation, and has cytoprotective effects .
Mode of Action
This compound interacts with its target, the IP receptor, by acting as a potent agonist . This means it binds to the receptor and activates it, leading to a physiological response .
Result of Action
The activation of the IP receptor by this compound results in a long-lasting increase in femoral skin blood flow in rats without affecting the hemodynamics . This indicates that the compound acts as a long-acting IP receptor agonist in vivo .
Biological Activity
Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate (CAS No. 475084-96-9) is a synthetic compound primarily recognized as an impurity of Selexipag, a potent prostacyclin receptor (IP receptor) agonist used in the treatment of pulmonary arterial hypertension (PAH). This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C29H37N3O3
- Molecular Weight : 475.6 g/mol
- Appearance : White powder
- Purity : ≥ 95% .
This compound functions as a potent agonist of the prostacyclin receptor (IP receptor). Upon binding to this receptor, it induces vasodilation and increases blood flow, particularly in peripheral tissues. This mechanism is crucial for managing conditions associated with vascular dysfunction .
Vascular Effects
Research indicates that activation of the IP receptor by this compound leads to:
- Increased femoral skin blood flow in rat models without significant changes in systemic hemodynamics. This suggests a targeted effect on peripheral circulation, making it potentially useful in treating conditions like PAH and peripheral artery disease .
Case Studies and Research Findings
-
Study on Hemodynamic Effects :
- A study demonstrated that administering this compound resulted in a statistically significant increase in blood flow metrics without adverse hemodynamic alterations, indicating safety for vascular applications .
- Comparative Analysis with Selexipag :
- Potential Applications :
Summary of Research Findings
Scientific Research Applications
Pharmacological Applications
-
Pulmonary Arterial Hypertension (PAH) :
- Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate is recognized as an impurity of Selexipag, a medication specifically designed for the treatment of PAH. Its agonistic activity on the IP receptor contributes to reduced pulmonary arterial pressure and improved exercise capacity in patients with PAH .
-
Vascular Health :
- Research indicates that this compound significantly increases femoral skin blood flow in rat models without affecting systemic hemodynamics. This suggests its potential utility in treating peripheral artery disease and other vascular disorders .
- Drug Development :
Case Studies and Research Findings
-
Vasodilatory Effects :
- In experimental studies involving rat models, the compound demonstrated significant vasodilatory effects through IP receptor activation, leading to increased peripheral blood flow without adverse systemic effects .
- Synthesis Optimization :
- Binding Affinity Studies :
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate in targeting the prostacyclin (IP) receptor?
The compound acts as a potent and selective agonist of the IP receptor, mimicking prostacyclin's effects by activating G-protein-coupled signaling pathways. Unlike traditional prostacyclin analogs, it exhibits minimal cross-reactivity with other prostanoid receptors (e.g., EP3, TP), reducing off-target effects. Methodologically, its selectivity was confirmed via competitive binding assays and functional cellular studies using human recombinant receptors .
Q. How is the compound synthesized, and what structural features contribute to its pharmacological activity?
The compound features a pyrazine core substituted with diphenyl groups, an isopropylamino side chain, and a butoxyacetate moiety. The tert-butyl ester enhances oral bioavailability by serving as a prodrug, which is hydrolyzed to the active metabolite {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (ACT-333679). Synthetic routes involve coupling reactions between pyrazine intermediates and butoxyacetate derivatives, optimized for yield and purity via HPLC and NMR validation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety data indicate acute oral toxicity (GHS Category 4) and potential skin/eye irritation. Researchers should use personal protective equipment (PPE), including gloves and goggles, and ensure proper ventilation to avoid aerosol formation. Storage at -10 to -25°C in a dry environment is critical for stability .
Advanced Research Questions
Q. What experimental models validate the efficacy of this compound in pulmonary arterial hypertension (PAH)?
Preclinical studies utilized rat models of monocrotaline-induced PAH, demonstrating dose-dependent reductions in pulmonary vascular resistance. Isolated rat pulmonary artery ring assays showed unique relaxant responses at EC₅₀ values of 0.1–1 µM, attributed to IP receptor activation without EP3-mediated vasoconstriction . Chronic dosing in rodent models also revealed anti-remodeling effects, assessed via histopathology and hemodynamic measurements .
Q. How do pharmacokinetic properties influence its therapeutic application?
The compound’s prodrug design (tert-butyl ester) enhances oral absorption, with rapid hydrolysis to ACT-333679 in vivo. Pharmacokinetic studies in rats showed a plasma half-life of 6–8 hours and high protein binding (>95%), necessitating dose adjustments in renal/hepatic impairment models. Bioavailability was confirmed via LC-MS quantification in plasma and tissue homogenates .
Q. Are there contradictory findings regarding its vascular effects compared to other prostacyclin analogs?
Yes. Traditional analogs (e.g., iloprost, treprostinil) activate contractile EP3 receptors, causing paradoxical vasoconstriction in peripheral arteries (e.g., femoral). In contrast, this compound and ACT-333679 exhibit pure vasodilation in rat femoral artery assays, attributed to IP receptor selectivity. This divergence was confirmed via EP3 receptor antagonism and sympathetic nerve stimulation experiments .
Q. What methodologies identify its molecular interactions with the IP receptor?
Site-directed mutagenesis and cryo-EM studies mapped binding to the IP receptor’s extracellular loop 2 (ECL2) and transmembrane domain 7 (TM7). Key residues (e.g., Arg279, Tyr302) were identified via alanine scanning, with binding affinity quantified using radiolabeled ligand displacement assays (Ki = 20 nM) .
Q. How does β-arrestin recruitment impact its signaling profile?
Unlike non-selective analogs, this compound shows low β-arrestin recruitment in HEK293 cells expressing human IP receptors, reducing receptor desensitization. This was demonstrated via BRET (Bioluminescence Resonance Energy Transfer) assays, correlating with sustained cAMP production in pulmonary smooth muscle cells .
Q. Key Research Gaps
- Species-Specific Differences : Limited data on primate IP receptor binding kinetics.
- Long-Term Toxicity : Chronic exposure effects beyond 6-month rodent studies require validation.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate
- CAS No.: 475084-96-9
- Molecular Formula : C₂₉H₃₇N₃O₃
- Molecular Weight : 475.622 g/mol .
Physical Properties :
- Appearance : White crystalline powder.
- Purity : ≥99.0%.
- Boiling Point : 592.3 ± 50.0 °C (predicted).
- Density : 1.090 ± 0.06 g/cm³.
- pKa : 2.40 ± 0.10.
- Safety Data : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Role in Pharmacology: This compound is structurally related to prostacyclin (IP) receptor agonists, which are critical in treating pulmonary arterial hypertension (PAH).
Structural Analogues and Prodrug Relationships
Key Compounds :
Selexipag (NS-304): Structure: 2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide. Role: Orally available prodrug metabolized to MRE-269. Molecular Weight: ~520 g/mol (estimated).
MRE-269 (ACT-333679): Structure: {4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid. CAS No.: 475085-57-5. Molecular Formula: C₂₅H₂₉N₃O₃. Molecular Weight: 419.52 g/mol. Activity: Potent IP receptor agonist (EC₅₀ = 3.6 nM in human platelets) .
This compound: Distinct Feature: Tert-butyl ester replaces the sulfonamide group in selexipag.
Structural Comparison Table :
Compound | Functional Group | Molecular Weight (g/mol) | Key Role |
---|---|---|---|
Selexipag (NS-304) | N-methylsulfonyl acetamide | ~520 | Prodrug (converted to MRE-269) |
MRE-269 | Carboxylic acid | 419.52 | Active IP receptor agonist |
Tert-butyl derivative (Target) | Tert-butyl ester | 475.62 | Putative prodrug for MRE-269 |
Pharmacological and Metabolic Profiles
- Selexipag vs. Target Compound: Selexipag’s sulfonamide group facilitates rapid hydrolysis to MRE-269 in vivo, ensuring sustained receptor activation .
- Potency and Selectivity: MRE-269 demonstrates high selectivity for the IP receptor (>1,000-fold over other prostanoid receptors) . The target compound’s activity is contingent on conversion to MRE-269, as ester derivatives typically lack direct receptor affinity .
Preparation Methods
General Synthetic Route Overview
The synthesis of tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate typically involves:
- Preparation of the amine intermediate N-isopropyl-5,6-diphenylpyrazin-2-amine through alkylation.
- Formation of the butoxy intermediate via reaction with a suitable haloalcohol or halobutyl derivative.
- Alkylation or esterification with tert-butyl bromoacetate to introduce the tert-butyl ester moiety.
- Purification and crystallization to obtain the final compound in a pure crystalline form.
Detailed Stepwise Preparation
Synthesis of N-isopropyl-5,6-diphenylpyrazin-2-amine
- React 2-amino-5,6-diphenylpyrazine with isopropyl bromide in the presence of potassium tert-butoxide in dimethylformamide (DMF) solvent.
- Heat the reaction mixture gradually to 80-85°C and stir for 6 hours.
- Cool the mixture, dilute with water, and stir to precipitate the product.
- Filter and dry to obtain the amine intermediate.
Preparation of 4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol
- React l-chlorobutan-4-ol with 2-bromoacetic acid in the presence of potassium carbonate in acetonitrile.
- Heat at 75-80°C for 6 hours.
- Cool and acidify with dilute hydrochloric acid, followed by extraction.
Formation of this compound
- Add potassium hydroxide aqueous solution to a mixture of 4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol and toluene at 25-30°C.
- Cool the reaction to 0-5°C.
- Slowly add tert-butyl bromoacetate at 0-5°C and stir for 60 minutes.
- Raise the temperature to 25-30°C and maintain for another 60 minutes.
- This step introduces the tert-butyl ester group via nucleophilic substitution.
Purification and Crystallization
- Dissolve the crude this compound in methanol.
- Add aqueous sodium hydroxide solution and heat to reflux for 3 hours.
- Distill off the solvent under reduced pressure.
- Cool and acidify the mixture with dilute hydrochloric acid.
- Extract with ethyl acetate, wash with aqueous sodium chloride, and remove solvent under reduced pressure.
- Treat the residue with ethyl acetate and activated carbon at 25-30°C, stir for 30 minutes, then filter.
- Slowly add the filtrate to a mixture of n-heptane and water at 25-30°C and stir for 10 hours.
- Filter the precipitated solid, wash with n-heptane, and dry to obtain the purified compound.
Crystalline Forms and Their Preparation Conditions
The compound can be obtained in different crystalline forms (e.g., form-P, form-L, form-M), which are important for its physicochemical properties and stability.
Crystalline Form | Key Preparation Conditions | Solvent System | Temperature Range | Notes |
---|---|---|---|---|
Form-P | Melting compound at 135-145°C under reduced pressure, then adding to pre-cooled n-heptane | Hydrocarbon solvents, preferably n-heptane | Melting: 135-145°C; crystallization <40°C | Stirring for 2-20 hours after addition |
Form-L | Similar to form-P with variations in solvent ratios and stirring times | Hydrocarbon solvents, n-heptane preferred | Below 40°C | Used for specific polymorphic properties |
Form-M | Specific crystallization conditions not detailed | Not specified | Not specified | Alternative polymorph with distinct characteristics |
Reaction Conditions Summary Table
Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
---|---|---|---|---|
Alkylation of pyrazinyl amine | 2-amino-5,6-diphenylpyrazine, isopropyl bromide, KOtBu, DMF | 25-85 | 6 hours | Heating to 80-85°C |
Haloalcohol reaction | l-chlorobutan-4-ol, 2-bromoacetic acid, K2CO3, acetonitrile | 75-80 | 6 hours | Followed by acidification |
Esterification | 4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butanol, KOH, tert-butyl bromoacetate, toluene | 0-30 | 2+ hours | Addition at 0-5°C, then room temperature |
Purification/crystallization | Methanol, NaOH, HCl, ethyl acetate, n-heptane | Reflux (methanol), 25-30 (crystallization) | 3 hours (reflux), 10+ hours (crystallization) | Multi-step solvent extraction and crystallization |
Research Findings and Notes
- The preparation method emphasizes controlled temperature conditions to ensure high purity and yield.
- Use of hydrocarbon solvents, especially n-heptane, is preferred for crystallization to obtain stable polymorphs.
- The process involves typical organic synthesis purification techniques such as extraction, filtration, activated carbon treatment, and controlled crystallization.
- The compound is closely related to selexipag derivatives, and its preparation methods are derived from patented processes focusing on prostacyclin receptor agonists.
- The crystalline forms impact the compound’s stability and bioavailability, relevant for pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O3/c1-22(2)32(18-12-13-19-34-21-26(33)35-29(3,4)5)25-20-30-27(23-14-8-6-9-15-23)28(31-25)24-16-10-7-11-17-24/h6-11,14-17,20,22H,12-13,18-19,21H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQMNTRUQSTQNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCOCC(=O)OC(C)(C)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.